4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-5-3-4-6-16(15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONWJTGKKAIUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Phenoxyethyl Intermediate
This step involves the reaction of 2-isopropylphenol with an appropriate alkylating agent, typically 2-chloroethylpiperidine , under basic conditions.
| Parameter | Typical Range | References |
|---|---|---|
| Solvent | Acetone, ethanol, or DMF | , |
| Base | Potassium carbonate or sodium hydroxide | , |
| Temperature | 50–80°C | , |
| Reaction Time | 4–12 hours | , |
2-isopropylphenol + 2-chloroethylpiperidine → Phenoxyethyl piperidine derivative
Nucleophilic Substitution on Piperidine
The phenoxyethyl intermediate reacts with piperidine or its derivatives to form the core structure.
| Parameter | Typical Range | References |
|---|---|---|
| Solvent | Ethanol, acetonitrile, or DMF | , |
| Catalyst | None or catalytic amounts of base | , |
| Temperature | 60–100°C | , |
| Reaction Time | 6–24 hours | , |
Phenoxyethyl derivative + Piperidine → Target compound
Salt Formation: Hydrochloride
The free base is converted into its hydrochloride salt by treatment with hydrochloric acid.
| Parameter | Typical Range | References |
|---|---|---|
| Acid | Hydrochloric acid (HCl) in ethanol or methanol | ,, |
| Temperature | 0–40°C | ,, |
| Duration | 1–4 hours | ,, |
- The free base is dissolved in an appropriate solvent.
- HCl solution is added dropwise at low temperature.
- The mixture is stirred, then the precipitated salt is filtered, washed, and dried.
Specific Research-Backed Preparation Methods
Multi-Step Synthesis via Alkylation and Salt Formation
Based on patent literature and research articles, a typical industrial synthesis involves:
- Step 1: Reacting 2-isopropylphenol with 2-chloroethylpiperidine under basic conditions to form the phenoxyethyl intermediate.
- Step 2: Purification via recrystallization or chromatography.
- Step 3: Conversion of the free base to hydrochloride salt by treatment with gaseous or aqueous HCl.
Alternative Route: Direct Alkylation of Piperidine
Some methods involve direct alkylation of piperidine with phenoxyethyl halides, followed by salt formation, as detailed in patent CN103254153A.
- Use of protecting groups to control selectivity.
- Purification via vacuum distillation or chromatography.
- Final salt formation with HCl under mild conditions.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Reaction Optimization: Temperature, solvent choice, and molar ratios critically influence yield and purity.
- Purification Techniques: Recrystallization from ethanol or acetonitrile is standard; chromatography is used for higher purity requirements.
- Scalability: Continuous flow reactors and automated systems improve efficiency for industrial-scale production.
- Safety Considerations: Handling of halogenated intermediates and acids requires appropriate safety protocols, including inert atmospheres and proper waste disposal.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or phenoxy derivatives.
Scientific Research Applications
Table of Synthetic Routes
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | N-Alkylation | Isopropylphenol, Piperidine | Acidic/Basic medium |
| 2 | Salt Formation | Hydrochloric Acid | Aqueous solution |
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride has been investigated for several biological activities:
- Receptor Binding: Studies have shown that this compound may interact with specific neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.
Therapeutic Potential
The compound has shown promise in various therapeutic areas:
- Neurological Disorders: Due to its interaction with neurotransmitter systems, it is being explored for potential use in treating conditions such as depression and anxiety.
- Pain Management: Its analgesic properties are under investigation, particularly in chronic pain models.
Case Studies
-
Study on Neurological Effects:
- Researchers conducted a study on rodents to assess the impact of this compound on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups.
-
Pain Relief Efficacy:
- A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain. Preliminary findings suggested improved pain management without significant side effects.
Table of Applications
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Neurology | Treatment for anxiety and depression | Ongoing preclinical trials |
| Pain Management | Analgesic effects | Clinical trials underway |
| Enzyme Inhibition | Targeting specific enzyme pathways | Initial studies completed |
Mechanism of Action
The mechanism of action of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Chloro substituents (e.g., in 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl) introduce electron-withdrawing effects, which may alter reactivity and metabolic stability. Methylsulfanyl groups (e.g., in 4-[2-(Methylsulfanyl)ethyl]piperidine HCl) reduce solubility but increase susceptibility to oxidation.
Stability: Compounds with ethyl linkers (e.g., the target compound) show improved stability under alkaline conditions compared to methyl-linked derivatives, as seen in degradation studies of fenoxazoline HCl. Chlorinated analogs may degrade under UV light due to C-Cl bond cleavage.
Biological Activity
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and psychiatric disorders. The structure of this compound features a piperidine ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.84 g/mol. The presence of the isopropyl group and the phenoxy linkage enhances its lipophilicity, which may influence its ability to cross the blood-brain barrier, a crucial factor for drugs targeting central nervous system (CNS) disorders.
Research indicates that compounds with similar structures may interact with various neurotransmitter systems, including serotonin and dopamine pathways. The piperidine moiety is known to exhibit affinity for several receptor types, suggesting that this compound could modulate neurotransmission and have therapeutic effects in conditions like depression and anxiety.
Pharmacological Studies
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which is beneficial in treating depression. Its structural similarity to other piperidine derivatives known for their antidepressant properties supports this hypothesis.
- Calcium Channel Modulation : Research on related compounds has shown that modifications in the piperidine structure can enhance inhibitory activity against T-type calcium channels, which are implicated in pain and mood regulation . This suggests potential analgesic and mood-stabilizing effects.
- Antihistaminic Effects : Some piperidine derivatives have demonstrated antihistaminic activity, indicating that this compound might also possess anti-allergic properties.
Case Studies
- A study evaluating similar piperidine derivatives reported significant reductions in anxiety-like behaviors in animal models when administered at specific dosages, hinting at the potential anxiolytic effects of this compound .
- Another investigation focused on the cardiovascular effects of related compounds found that certain piperidine derivatives could lower blood pressure without causing reflex tachycardia, suggesting a favorable side effect profile for compounds like this compound.
Data Table: Comparative Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride, and how can purity be maximized?
Methodological Answer:
The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized by reacting a piperidine core with functionalized phenoxyethyl halides under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes:
- Temperature control : Maintaining 0–5°C during exothermic steps to prevent side reactions.
- Purification : Use of column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water) to achieve >99% purity .
- Yield improvement : Employing excess alkylating agents (1.2–1.5 equivalents) and anhydrous solvents to minimize hydrolysis .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR : - and -NMR identify substituent positions (e.g., isopropylphenoxy ethyl chain integration at δ 1.2–1.4 ppm for CH(CH) and δ 3.5–4.0 ppm for OCH) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]) and fragmentation patterns (e.g., cleavage at the piperidine-ether bond) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for studying solid-state reactivity .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride vapors .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can reaction mechanisms involving the isopropylphenoxy-piperidine scaffold be elucidated?
Methodological Answer:
- Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps (e.g., SN2 vs. SN1 pathways) .
- Isotopic labeling : Use -labeled phenoxy groups to track ether bond cleavage during hydrolysis .
- Computational modeling : Density Functional Theory (DFT) predicts transition states and substituent effects on reactivity .
Advanced: What analytical methods validate the compound’s purity and stability under varying conditions?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) for baseline separation of degradation products .
- Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days to assess stability; quantify impurities via peak area normalization .
- Karl Fischer titration : Determine hygroscopicity of the hydrochloride salt .
Advanced: How can computational tools predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Reaction pathway prediction : Use software like Gaussian or ORCA to calculate Gibbs free energy barriers for proposed mechanisms (e.g., nucleophilic attack at the piperidine nitrogen) .
- Molecular docking : Simulate interactions with biological targets (e.g., receptors) to guide pharmacological studies .
- Machine learning : Train models on analogous compounds to predict optimal reaction conditions (e.g., solvent, catalyst) .
Advanced: How do structural modifications (e.g., substituent variations) impact physicochemical properties?
Methodological Answer:
- LogP determination : Compare octanol/water partitioning via shake-flask method to assess lipophilicity changes with substituents (e.g., isopropyl vs. tert-butyl groups) .
- Thermal analysis : Differential Scanning Calorimetry (DSC) measures melting points and polymorph transitions influenced by steric effects .
- Solubility screening : Use biorelevant media (FaSSIF/FeSSIF) to correlate substituent polarity with bioavailability .
Advanced: How can contradictory data in literature (e.g., conflicting bioactivity results) be resolved?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting activity .
- Reproducibility testing : Replicate studies using standardized protocols (e.g., fixed concentrations, negative controls) .
- Cross-validation : Combine in vitro (e.g., enzyme inhibition) and in silico (docking) data to resolve discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
